Cas no 1369254-76-1 (2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol)

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol is a fluorinated aromatic compound featuring a phenoxy linkage and a terminal ethanol group. Its molecular structure, incorporating both chloro and trifluoromethyl substituents, enhances its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the hydroxyl functionality allows for further derivatization. This compound is valued for its role in constructing complex molecules with potential biological activity. Its well-defined chemical properties make it suitable for precise synthetic applications, ensuring reproducibility in research and industrial processes. Proper handling and storage are recommended due to its reactive nature.
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol structure
1369254-76-1 structure
商品名:2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
CAS番号:1369254-76-1
MF:C15H12ClF3O2
メガワット:316.702794075012
CID:5520860
PubChem ID:66825529

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol 化学的及び物理的性質

名前と識別子

    • Benzeneethanol, 4-[4-chloro-3-(trifluoromethyl)phenoxy]-
    • 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
    • 1369254-76-1
    • G72886
    • 2-(4-(4-chloro-3-(trifluoromethyl)phenoxy)phenyl) ethanol
    • SCHEMBL875568
    • 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]oxy}phenyl)ethanol
    • インチ: 1S/C15H12ClF3O2/c16-14-6-5-12(9-13(14)15(17,18)19)21-11-3-1-10(2-4-11)7-8-20/h1-6,9,20H,7-8H2
    • InChIKey: KOGJRWLMIOGPRO-UHFFFAOYSA-N
    • ほほえんだ: C1(CCO)=CC=C(OC2=CC=C(Cl)C(C(F)(F)F)=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 316.0477918g/mol
  • どういたいしつりょう: 316.0477918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR024VOU-250mg
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
1369254-76-1 95%
250mg
$311.00 2025-02-13
1PlusChem
1P024VGI-250mg
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
1369254-76-1 97%
250mg
$507.00 2023-12-22
1PlusChem
1P024VGI-100mg
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
1369254-76-1 97%
100mg
$307.00 2023-12-22
Aaron
AR024VOU-10g
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
1369254-76-1 95%
10g
$3572.00 2025-02-13
Aaron
AR024VOU-5g
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
1369254-76-1 95%
5g
$1893.00 2025-02-13
Aaron
AR024VOU-100mg
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
1369254-76-1 95%
100mg
$185.00 2025-02-13
Aaron
AR024VOU-1g
2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol
1369254-76-1 95%
1g
$631.00 2025-02-13

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol 関連文献

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanolに関する追加情報

Comprehensive Overview of 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol (CAS No. 1369254-76-1)

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol, identified by its CAS number 1369254-76-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-trifluoromethylphenoxy moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel therapeutics and crop protection agents.

The compound's phenoxyethanol backbone is a critical feature, contributing to its solubility and reactivity. This characteristic aligns with current trends in green chemistry, where scientists prioritize eco-friendly solvents and intermediates. As sustainability becomes a focal point in chemical manufacturing, 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol offers a balance between efficacy and environmental considerations. Its role in high-efficiency synthesis processes is particularly noteworthy, addressing the growing demand for cost-effective and scalable production methods.

In the context of drug discovery, this compound has shown promise as a building block for small-molecule inhibitors. Recent studies highlight its utility in targeting specific enzymatic pathways, a hot topic in oncology and metabolic disorder research. The trifluoromethyl group enhances its binding affinity, a feature highly sought after in modern medicinal chemistry. This aligns with frequent search queries such as "fluorinated compounds in drug development" and "phenoxy derivatives in pharmaceuticals," reflecting the compound's relevance in cutting-edge science.

From an agrochemical perspective, CAS 1369254-76-1 has been investigated for its potential as a precursor to herbicides and pesticides. The chloro-trifluoromethyl segment provides structural rigidity and bioactivity, making it a candidate for next-generation crop protection solutions. With global discussions on food security intensifying, this application resonates with searches like "sustainable agrochemicals" and "novel pesticide chemistries." The compound's stability under various environmental conditions further enhances its industrial appeal.

Analytical chemists have developed advanced HPLC and GC-MS methods for quantifying 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol in complex matrices. This capability is crucial for quality control in manufacturing and environmental monitoring, addressing common concerns about chemical traceability. The compound's distinct UV absorption profile facilitates its detection, a technical detail frequently queried by laboratory professionals optimizing analytical protocols.

In material science, derivatives of this compound have shown interesting liquid crystalline properties, sparking investigations into their use in display technologies. The phenyl-ethanol core allows for molecular tuning, enabling researchers to explore structure-property relationships—a subject of numerous academic papers and patent applications. This interdisciplinary potential makes 1369254-76-1 a compound of interest beyond traditional chemistry sectors.

The synthesis of 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol typically involves Pd-catalyzed cross-coupling reactions, a process widely discussed in catalysis forums. Recent advancements in flow chemistry have improved its production efficiency, reducing waste generation—an aspect that aligns with circular economy principles. These technical developments respond to frequent industry searches about "catalytic process optimization" and "continuous manufacturing of specialty chemicals."

Safety assessments indicate that proper handling procedures render this compound suitable for research use. While not classified as hazardous under standard protocols, its biodegradation pathways remain an active area of study, particularly regarding environmental persistence of fluorinated aromatics. These investigations address growing public and regulatory interest in the ecological impact of synthetic chemicals, as reflected in search trends about "fluorocarbon environmental fate."

Patent landscapes reveal increasing intellectual property activity surrounding 1369254-76-1, particularly in composition-of-matter claims for pharmaceutical formulations. This legal dimension adds commercial significance to the compound, with technology scouts frequently searching for "novel chemical entities with patent potential." The strategic value of such specialized intermediates continues to rise in competitive markets.

Future research directions may explore the compound's structure-activity relationships through computational modeling, leveraging AI-driven molecular design tools. This approach could unlock new applications in precision medicine and smart materials, areas generating substantial scientific and public interest. As analytical techniques advance, further characterization of its metabolites and degradation products will provide deeper insights into its biological interactions.

In conclusion, 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol represents a versatile chemical platform with multidisciplinary relevance. Its evolving applications reflect broader trends in molecular innovation, responding to societal needs for advanced therapeutics, sustainable agriculture, and functional materials. The compound's scientific narrative continues to unfold through ongoing research, maintaining its position as a subject of academic and industrial inquiry.

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